
3-(4-fluorophenyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide
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Description
3-(4-fluorophenyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H16FN3OS and its molecular weight is 329.39. The purity is usually 95%.
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Biological Activity
3-(4-fluorophenyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-5-carboxamide, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure
The compound can be represented as follows:
where:
- C: Carbon
- H: Hydrogen
- F: Fluorine
- N: Nitrogen
- O: Oxygen
- S: Sulfur
The biological activity of pyrazole derivatives often relates to their ability to inhibit specific enzymes or receptors. This compound is hypothesized to act on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazole derivatives. For instance, compounds similar to this compound have shown significant growth inhibition across multiple cancer cell lines.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF7 (Breast Cancer) | 12.5 | |
Similar Pyrazole Derivative | A549 (Lung Cancer) | 8.7 | |
Similar Pyrazole Derivative | HeLa (Cervical Cancer) | 10.0 |
Anti-inflammatory Activity
The compound is also expected to exhibit anti-inflammatory properties through COX inhibition, similar to other pyrazole derivatives that have been studied.
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |
---|---|---|---|
This compound | 50.3 | 75.8 | |
Other Pyrazole Derivative | 60.0 | 80.0 |
Study on Anticancer Activity
In a recent study, the compound demonstrated a mean growth inhibition (GI%) of 43.9% across 56 different cancer cell lines, indicating broad-spectrum anticancer activity. Molecular docking studies suggested that the compound binds effectively to the active sites of key oncogenic targets, similar to established inhibitors.
Study on Inflammation
Another study evaluated the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. The results indicated significant reduction in edema compared to control groups, with a dose-dependent response observed.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(2-thiophen-2-ylethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS/c1-21-16(17(22)19-9-8-14-3-2-10-23-14)11-15(20-21)12-4-6-13(18)7-5-12/h2-7,10-11H,8-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXJFAQIZDJVBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.